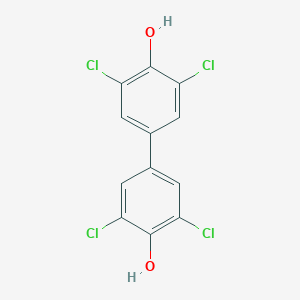

3,3',5,5'-Tetrachloro-4,4'-biphenyldiol

Description

Evolution of Research on Biphenyl (B1667301) Derivatives and their Halogenated Analogues

The study of biphenyl derivatives has a rich history dating back over a century, with early research focusing on their synthesis and fundamental chemical properties. researchgate.netacs.org The inherent stability of the biphenyl structure made it an attractive scaffold for various applications. acs.org The introduction of halogen atoms, particularly chlorine, to the biphenyl rings led to the development of polychlorinated biphenyls (PCBs), which were widely used industrially for their thermal stability and electrical insulating properties. researchgate.netorganic-chemistry.org

Over time, the environmental persistence and potential biological effects of halogenated biphenyls became a significant area of scientific inquiry. organic-chemistry.org This led to a shift in research focus towards understanding the metabolism, environmental fate, and toxicological profiles of these compounds. nih.govresearchgate.net A key aspect of this research has been the investigation of hydroxylated metabolites of PCBs, such as chlorinated biphenyldiols, which can be formed through biological processes. nih.govresearchgate.net The development of sophisticated analytical techniques has been crucial in identifying and quantifying these metabolites in various environmental and biological matrices.

Contextualization of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol within the Biphenylol Family

This compound belongs to the biphenol class of organic compounds, which are characterized by two phenol (B47542) groups linked by a carbon-carbon bond. researchgate.net Specifically, it is a member of the hydroxybiphenyls, formed by the chlorination of biphenyl-4,4'-diol at the 3, 3', 5, and 5' positions. nih.govebi.ac.uk It is functionally related to both biphenyl-4,4'-diol and 3,3',5,5'-tetrachlorobiphenyl. nih.gov

The presence and position of the chlorine atoms on the biphenyl rings, as well as the hydroxyl groups, significantly influence the molecule's physicochemical properties and its interaction with biological systems. The specific substitution pattern of this compound distinguishes it from other chlorinated biphenyldiols and is a key determinant of its scientific interest.

Below is a table detailing some of the fundamental physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₆Cl₄O₂ |

| Molecular Weight | 324.0 g/mol |

| XLogP3 | 5.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 323.909240 Da |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 18 |

Data sourced from PubChem CID 97032. nih.gov

Significance and Research Gaps Pertaining to this compound

The significance of this compound in research stems primarily from its role as a metabolite of certain polychlorinated biphenyls and its interactions with specific biological enzymes. nih.gov Its structure, with chlorine atoms flanking the hydroxyl groups, makes it a subject of interest in studies of enzyme-substrate interactions, particularly with sulfotransferases. nih.gov

Despite this, there are notable research gaps in the understanding of this specific compound. While the broader class of hydroxylated PCBs has been studied, detailed research focusing solely on the 3,3',5,5'-tetrachloro-4,4'-diol isomer is less common. Specific areas where further investigation is needed include:

Comprehensive Toxicological Profile: While the toxicity of many PCBs and their hydroxylated metabolites has been investigated, a detailed and specific toxicological profile for this compound is not extensively documented.

Environmental Fate and Transport: There is a lack of specific data on the environmental persistence, bioaccumulation, and transport of this particular isomer.

Metabolic Pathways: While it is known to be a metabolite, the specific enzymatic pathways and rates of its formation from various PCB congeners, as well as its further metabolism, are not fully elucidated.

Mechanism of Action: The precise molecular mechanisms through which this compound may exert biological effects are not well understood.

Addressing these research gaps will be crucial for a more complete understanding of the environmental and biological implications of this compound.

The following table summarizes some of the known research findings related to this compound.

| Research Area | Key Findings |

| Enzymatic Interactions | Acts as a substrate and inhibitor of various sulfotransferases (SULTs). The 3,5-dichloro-4-hydroxy substitution pattern is a key determinant for potent inhibition of rat SULT1A1. nih.gov |

| Protein Binding | Crystal structures show that 3,3',5,5'-tetrachloro-biphenyl-4-4'-diol can bind to sulfotransferase enzymes. nih.gov |

| Microbial Degradation | As a chlorinated biphenyl derivative, it is part of the broader category of compounds that can be subject to microbial degradation, although specific pathways for this isomer are not detailed. Aerobic degradation of less chlorinated biphenyls often proceeds via hydroxylation. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

13049-13-3 |

|---|---|

Molecular Formula |

C12H6Cl4O2 |

Molecular Weight |

324.0 g/mol |

IUPAC Name |

2,6-dichloro-4-(3,5-dichloro-4-hydroxyphenyl)phenol |

InChI |

InChI=1S/C12H6Cl4O2/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H |

InChI Key |

YCYDXOVJXVALHY-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C2=CC(=C(C(=C2)Cl)O)Cl |

Other CAS No. |

13049-13-3 |

Synonyms |

4,4'-Biphenyldiol, 3,3',5,5'-tetrachloro- |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of 3,3 ,5,5 Tetrachloro 4,4 Biphenyldiol

Direct Synthesis Methodologies

Direct synthesis focuses on creating the target molecule in a limited number of steps from readily available starting materials. Two primary strategies are prominent for this class of compounds: the direct chlorination of a biphenyldiol precursor and the oxidative coupling of a dichlorophenol precursor.

Chlorination of 4,4'-Biphenyldiol:

One of the most direct conceptual routes is the electrophilic chlorination of 4,4'-biphenyldiol. nih.govfda.govwikipedia.org The hydroxyl groups of the biphenol are activating and ortho-, para-directing. Since the para positions are occupied by the biphenyl (B1667301) linkage, chlorination occurs at the ortho positions (3, 3', 5, and 5').

The reaction typically employs a chlorinating agent such as hypochlorous acid (HOCl) or sulfuryl chloride (SO₂Cl₂). The reaction of phenols with HOCl proceeds through electrophilic attack on the aromatic ring. nih.gov The process is sequential, first yielding mono- and di-chlorinated phenols before proceeding to fully substituted products like 2,4,6-trichlorophenol from phenol (B47542). escholarship.org For 4,4'-biphenyldiol, controlling the stoichiometry of the chlorinating agent is crucial to achieve the desired tetrachlorination without significant side-product formation.

Table 1: Reaction Conditions for Chlorination of 4,4'-Biphenyldiol

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 4,4'-Biphenyldiol | The biphenyl backbone with hydroxyl groups. |

| Chlorinating Agent | Hypochlorous acid (HOCl), Sulfuryl chloride (SO₂Cl₂) | Provides the electrophilic chlorine for substitution. |

| Solvent | Chlorinated hydrocarbons, Acetic acid | To dissolve reactants and facilitate the reaction. |

| Temperature | Varies; often room temperature to moderate heating | To control the reaction rate and selectivity. |

| Stoichiometry | > 4 equivalents of chlorinating agent | To ensure complete tetrachlorination of the biphenol core. |

Oxidative Coupling of 2,6-Dichlorophenol:

An alternative and widely used method for forming biphenol structures is the oxidative coupling of phenols. wikipedia.orgresearchgate.net In this approach, 2,6-dichlorophenol serves as the key precursor. nih.gov The reaction involves the oxidation of the phenol to generate a phenoxy radical, which then couples to form the C-C bond between the two aromatic rings.

This process can be carried out using a variety of metal-based catalysts (e.g., complexes of copper, iron, or vanadium) or enzymatic catalysts like laccase. researchgate.netnih.gov A common industrial method for analogous compounds involves a two-step sequence: first, the oxidative coupling of the substituted phenol (e.g., 2,6-dialkylphenol) to form a diphenoquinone intermediate, which is then reduced to the final biphenol product. google.com

Table 2: Reaction Conditions for Oxidative Coupling of 2,6-Dichlorophenol

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | 2,6-Dichlorophenol | Provides the chlorinated aromatic rings. |

| Oxidant/Catalyst | Metal complexes (Cu, Fe), O₂, H₂O₂ | To facilitate the formation of phenoxy radicals. |

| Solvent | Varies depending on the catalyst system (e.g., organic solvents, aqueous solutions). | To mediate the reaction and control solubility. |

| Temperature | Typically elevated temperatures. | To provide activation energy for the coupling reaction. |

| Reducing Agent (if applicable) | Sodium dithionite (Na₂S₂O₄) | To reduce the diphenoquinone intermediate to the biphenol. nih.gov |

Optimizing the synthesis of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol is critical for maximizing yield and ensuring high purity.

For the chlorination pathway , key optimization parameters include:

Control of Stoichiometry: Precise control over the molar ratio of the chlorinating agent to the biphenol substrate is essential. Insufficient chlorination will result in a mixture of less-chlorinated congeners, while a large excess can lead to the formation of undesired ring-cleavage byproducts. nih.govescholarship.org

Reaction Time and Temperature: Monitoring the reaction progress over time allows for quenching the reaction upon completion, preventing over-chlorination or degradation. Temperature control is used to manage the reaction rate.

pH Control: When using reagents like HOCl, the pH of the solution can influence the reactivity of the chlorinating species and the substrate, thereby affecting product distribution.

For the oxidative coupling pathway , optimization involves:

Catalyst Selection: The choice of metal catalyst and ligands significantly influences the selectivity of C-C coupling over C-O coupling, with the former being desired. wikipedia.orgnih.gov

Solvent and Atmosphere: The reaction medium can affect catalyst activity and stability. Conducting the reaction under an inert atmosphere can prevent unwanted side oxidations, while in other cases, oxygen is the intended oxidant.

Purification of Intermediates: In two-step processes, isolating and purifying the intermediate diphenoquinone before the final reduction step can lead to a much purer final product.

Derivatization and Analog Formation

The hydroxyl groups and the chlorinated aromatic rings of this compound are sites for further chemical modification, allowing for the synthesis of derivatives and related congeners.

The two phenolic hydroxyl groups are the most reactive sites for derivatization. Standard phenol chemistry can be applied to form a variety of functional groups:

Etherification: The hydroxyl groups can be converted to ethers, such as methoxy groups. This is often done for analytical purposes, for instance, by using diazomethane to convert hydroxylated PCBs (OH-PCBs) into their methoxy-PCB (MeO-PCB) counterparts, which are more suitable for gas chromatography analysis. smu.ca

Esterification: Reaction with acyl chlorides or anhydrides can produce the corresponding esters.

Phosphorylation: Reaction with phosphoryl chloride (POCl₃) can be used to synthesize chiral phosphoric acids, which are valuable as organocatalysts in asymmetric synthesis.

The synthesis of other chlorinated biphenyldiols often utilizes cross-coupling reactions, which are fundamental in modern organic synthesis for creating biaryl structures. wikipedia.org These methods provide high selectivity and are adaptable to a wide range of precursors.

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide is a powerful tool for synthesizing unsymmetrical biaryls. nih.gov To synthesize a related congener, one could couple a suitably substituted chlorobenzene boronic acid with a protected chlorophenol halide. uiowa.edu The reaction generally offers high yields, but can be challenging for sterically hindered substrates with multiple ortho-substituents. nih.govresearchgate.net

Ullmann Coupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides. wikipedia.orgorganic-chemistry.org While it often requires harsh conditions (high temperatures), modified Ullmann procedures with milder conditions have been developed. nih.gov This method is particularly useful for synthesizing symmetrical PCBs and those with significant steric hindrance from multiple ortho-chlorine atoms. nih.govnih.gov

Cadogan Coupling: This method can also be employed for the synthesis of various hydroxy-PCB congeners. nih.gov

A common final step in these syntheses is the deprotection of the hydroxyl group. Methoxy groups are frequently used as protecting groups and can be cleaved using reagents like boron tribromide (BBr₃) to yield the final hydroxylated biphenyl. nih.govuiowa.edu

Mechanistic Investigations of Synthetic Routes

Understanding the reaction mechanisms is key to controlling and optimizing the synthesis of this compound.

Mechanism of Phenol Chlorination: The reaction of phenols with electrophilic chlorine sources like HOCl proceeds via electrophilic aromatic substitution . The electron-rich phenol ring attacks the electrophilic chlorine atom. The hydroxyl group strongly directs substitution to the ortho and para positions. The reaction proceeds through a series of steps, adding chlorine atoms one by one until all available ortho positions are substituted. nih.gov Under conditions of high chlorine concentration, a one-electron transfer can occur, generating a phenoxy radical, which can lead to ring-opening and the formation of dicarbonyl byproducts. escholarship.org

Mechanism of Oxidative Coupling: The oxidative coupling of phenols is generally accepted to proceed through a radical-based mechanism . researchgate.net The initial step is the one-electron oxidation of the phenol to form a phenoxy radical. The subsequent C-C bond formation can occur through two main pathways:

Radical-Radical Coupling: Two phenoxy radicals directly combine. This is considered less likely in many catalytic systems due to the low steady-state concentration of radicals. wikipedia.org

Radical-Neutral Coupling: A phenoxy radical attacks a neutral phenol molecule. nih.gov This is often the favored pathway, where the radical adds to the electron-rich ring of a non-oxidized phenol, followed by a subsequent oxidation and tautomerization to re-form the aromatic system and yield the biphenol product. wikipedia.orgnih.gov

Mechanism of Cross-Coupling Reactions:

Suzuki Coupling: This reaction follows a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three main steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination , where the two organic groups are coupled to form the biaryl product, regenerating the Pd(0) catalyst.

Ullmann Coupling: The mechanism is thought to involve the formation of an organocopper intermediate. A Cu(I) species undergoes oxidative addition with an aryl halide. The resulting organocopper compound can then react further, potentially through a Cu(III) intermediate, before reductive elimination forms the C-C bond and regenerates a catalytically active copper species. organic-chemistry.org

Electron Transfer and Coupling Mechanisms

The formation of the biphenyl core of molecules like this compound is fundamentally a process of creating a C-C bond between two aryl systems. The mechanisms governing this transformation often involve single or multiple electron transfer steps, radical intermediates, or organometallic catalytic cycles.

One of the most powerful and widely used methods for synthesizing substituted biphenyls is the Suzuki cross-coupling reaction. nih.govnih.gov The mechanism of this palladium-catalyzed reaction involves a catalytic cycle with three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (e.g., a brominated dichlorophenol derivative), breaking the carbon-halogen bond and inserting the palladium to form an organopalladium(II) complex. nih.gov

Transmetalation : An organoboron compound, such as a boronic acid derivative of the second phenol ring, transfers its organic group to the Pd(II) complex. This step is typically facilitated by a base. nih.gov

Reductive Elimination : The two aryl groups on the Pd(II) complex couple and are eliminated as the final biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Another classical method is the Ullmann reaction , which involves heating an aryl halide with a copper catalyst to induce coupling. arabjchem.org The mechanism is thought to proceed through the formation of an organocopper intermediate after an initial electron transfer from the copper surface to the aryl halide. The coupling then occurs between these organocopper species.

Oxidative coupling of phenols presents an alternative pathway. For the analogous compound 3,3',5,5'-Tetramethyl-4,4'-biphenyldiol, the synthesis involves the oxidative coupling of 2,6-dimethylphenol. sinocurechem.com A similar approach for this compound would involve the oxidative coupling of 2,6-dichlorophenol. This process is often initiated by a one-electron transfer from the phenol to an oxidant, forming a phenoxyl radical. nih.govescholarship.org These radicals can then couple to form the biphenyl structure. The reaction can proceed through C-C coupling to form the desired biphenyldiol or through C-O coupling, leading to undesired byproducts.

Three main pathways have been identified for biphenyl formation in general thermal reactions: radical π-bond addition, bi-radical combination, and abstraction. taylorandfrancis.com The bi-radical combination is particularly relevant to the coupling of phenoxyl radicals discussed above.

Role of Catalysis in Biphenyl Bond Formation

Catalysis is central to the efficient and selective synthesis of the biphenyl linkage in this compound. The choice of catalyst dictates the reaction conditions, yield, and purity of the product.

In Suzuki coupling reactions , palladium-based catalysts are paramount. A variety of palladium complexes have been developed to improve reaction efficiency and tolerance to different functional groups. For instance, Pd(dppf)₂Cl₂ ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) has been used as an effective catalyst that is less sensitive to air and has a longer shelf life compared to other common palladium catalysts. nih.gov The ligands attached to the palladium center are crucial as they influence the catalyst's stability, solubility, and reactivity during the oxidative addition and reductive elimination steps.

The Ullmann reaction traditionally relies on copper powder as the catalyst. arabjchem.org The reaction's versatility allows for the coupling of various substituted phenyls to form complex biphenyl derivatives.

For oxidative coupling pathways, transition metal complexes are often employed as catalysts. Copper(II) complexes, such as tris(3,5-dimethylpyrazole) copper(II) nitrate, have been shown to effectively catalyze the C-C coupling of substituted phenols in the presence of an oxidant like hydrogen peroxide, achieving high yields in relatively short reaction times. sinocurechem.com

The table below summarizes key catalytic systems used in the formation of biphenyl bonds relevant to the synthesis of this compound.

| Reaction Type | Catalyst System | Precursors | Key Advantages |

| Suzuki Coupling | Palladium complexes (e.g., Pd(dppf)₂Cl₂) with a base (e.g., Na₂CO₃) | Aryl boronic acids and aryl halides | High selectivity, good to excellent yields, use of less toxic starting materials. nih.govnih.gov |

| Ullmann Reaction | Copper powder | Aryl halides (typically iodides) | Versatility in associating substituted phenyls into complex derivatives. arabjchem.org |

| Oxidative Coupling | Copper(II) complexes with an oxidant (e.g., H₂O₂) | Substituted phenols (e.g., 2,6-dichlorophenol) | Simple operation, high yield, suitable for industrial production. sinocurechem.com |

Steric and Electronic Effects on Reaction Selectivity

The selectivity and rate of reactions forming this compound are strongly influenced by steric and electronic effects originating from the chlorine substituents on the aromatic rings.

Steric Effects : The presence of substituents at the ortho-positions (C2, C6, C2', C6') relative to the C-C bond being formed can significantly hinder the reaction. In the context of this compound, the precursor would likely be a 2,6-dichlorophenol derivative. The two chlorine atoms ortho to the hydroxyl group (and meta to the point of coupling) and the two chlorine atoms meta to the hydroxyl group (and ortho to the point of coupling in the final product) create significant steric bulk. This steric hindrance can impede the approach of the catalyst and the other reacting molecule, particularly in cross-coupling reactions. researchgate.net For instance, Suzuki coupling reactions are particularly efficient for compounds with two or fewer ortho chlorine substituents, and the synthesis of more sterically hindered derivatives may require highly reactive, specialized catalysts. researchgate.net

Electronic Effects : The chlorine atoms are strongly electron-withdrawing groups. These electronic effects influence the reactivity of the precursor molecules in several ways:

Aryl Halide Reactivity : In cross-coupling reactions, the electron-withdrawing nature of chlorine atoms can make the carbon-halogen bond more susceptible to oxidative addition by the metal catalyst.

Phenol Acidity and Radical Stability : The chlorine substituents increase the acidity of the phenolic proton, which can affect reaction conditions, especially in base-catalyzed processes. For oxidative coupling pathways, the electronic properties of the substituents determine the stability of the intermediate phenoxyl radicals. nih.gov Chlorine atoms can stabilize the radical through resonance and inductive effects, potentially influencing the rate and selectivity of the coupling reaction. Studies on chlorinated phenols have shown that the position of the chloro substituent affects the O-H bond dissociation energies, which is a critical factor in radical formation. nih.gov

The interplay of these effects is crucial for achieving high selectivity for the desired C-C coupled product over other potential side reactions, such as C-O coupling in oxidative pathways or hydro-dehalogenation in cross-coupling reactions.

The following table outlines the primary steric and electronic influences on the synthesis.

| Effect | Origin | Impact on Synthesis |

| Steric Hindrance | Chlorine atoms at positions 3, 5, 3', and 5' (ortho to the biphenyl bond) | Can lower reaction rates in coupling reactions by impeding the approach of reactants and catalysts. May necessitate the use of more reactive catalysts or harsher reaction conditions. researchgate.netnih.gov |

| Electronic (Inductive/Resonance) | Electron-withdrawing nature of chlorine atoms | Modifies the electron density of the aromatic rings, affecting the rates of key steps like oxidative addition and the stability of reaction intermediates such as phenoxyl radicals. nih.govnih.gov |

Environmental Distribution, Transport, and Biotransformation

Sources and Environmental Occurrence

3,3',5,5'-Tetrachloro-4,4'-biphenyldiol is not known to be a significant commercial or industrial product. Instead, its presence in the environment is primarily as a transformation product of other chemical substances.

Direct industrial production or use of this compound has not been widely documented. Its primary association with industrial pollution is indirect, stemming from the production and use of PCB mixtures. PCBs were manufactured as complex mixtures of various congeners through the chlorination of biphenyl (B1667301). These mixtures, such as Aroclors, were utilized in a wide array of industrial applications, including as coolants and insulating fluids for transformers and capacitors, stabilizing additives in flexible PVC coatings, and in paints and other products. Although the production of PCBs has been banned in many countries since the 1970s, they are persistent organic pollutants that remain in the environment. The parent compound, 3,3',5,5'-tetrachlorobiphenyl, is a constituent of some of these commercial PCB mixtures. Therefore, sites contaminated with these mixtures are potential sources of its hydroxylated metabolite.

The principal source of this compound in the environment is the metabolic transformation of 3,3',5,5'-tetrachlorobiphenyl. nih.govebi.ac.uk This biotransformation can occur in various organisms, including mammals, plants, fungi, and bacteria, as part of a detoxification process. nih.gov The metabolism of PCBs often involves oxidation, which can introduce hydroxyl groups onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs). nih.govnih.gov

The formation of OH-PCBs can occur through two primary metabolic pathways: direct hydroxylation or via an arene oxide intermediate. nih.gov In vertebrates, this process is typically mediated by the cytochrome P-450 enzyme system. nih.gov The resulting OH-PCBs, including this compound, are generally more polar and water-soluble than their parent PCB congeners.

Abiotic processes can also contribute to the formation of OH-PCBs. In the atmosphere, gas-phase PCBs can react with hydroxyl radicals (•OH), leading to their oxidation and the formation of hydroxylated derivatives. nih.govnih.gov This atmospheric transformation is a potential source of OH-PCBs in various environmental compartments through deposition. nih.gov

Environmental Fate Processes

The environmental fate of this compound is influenced by its chemical and physical properties, which dictate its persistence, potential for bioaccumulation, and movement through different environmental media.

Like its parent PCBs, this compound is considered a persistent organic pollutant. ebi.ac.uk While hydroxylation generally increases the water solubility and reactivity of PCBs, the resulting OH-PCBs can still be resistant to further degradation. nih.gov The persistence of PCBs and their metabolites in the environment is a significant concern due to their potential for long-term ecological impacts.

The bioaccumulation potential of a chemical is often estimated by its octanol-water partition coefficient (Kow), with higher log Kow values indicating a greater tendency to accumulate in fatty tissues. This compound has a computed XLogP3 value of 5.4, suggesting a high potential for bioaccumulation. nih.gov OH-PCBs have been detected in a variety of wildlife, including fish, marine mammals, and birds, indicating their uptake and accumulation in food webs. nih.gov While OH-PCBs are generally more water-soluble than their parent compounds, they can still be retained in organisms and biomagnify up the food chain. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₆Cl₄O₂ |

| Molecular Weight | 324.0 g/mol |

| XLogP3 | 5.4 |

Data sourced from PubChem. nih.gov

The transport of this compound in the environment is governed by its physicochemical properties and the characteristics of the surrounding media.

Air: While the parent compound, 3,3',5,5'-tetrachlorobiphenyl, can undergo long-range atmospheric transport, the hydroxylated form is less volatile. nih.gov However, the formation of OH-PCBs can occur in the atmosphere from gas-phase PCBs reacting with hydroxyl radicals. nih.govnih.gov These transformed compounds can then be deposited onto soil and water surfaces.

Water: Due to the presence of the hydroxyl groups, this compound is more water-soluble than its parent PCB. This increased solubility can facilitate its transport in aquatic systems. However, its high log Kow value also indicates a strong tendency to partition from water into organic matter in sediment and biota.

Soil: In soil and sediment, the mobility of this compound is expected to be limited due to its strong adsorption to organic matter. This sorption behavior is a key factor in its persistence in these compartments.

The degradation and transformation of this compound in the environment are influenced by a variety of factors.

pH: The pH of the surrounding medium can affect the ionization state of the hydroxyl groups, which in turn can influence the compound's solubility, sorption behavior, and bioavailability for microbial degradation. For phenolic compounds in general, alkaline conditions can facilitate oxidation reactions.

Temperature: Temperature can impact the rates of both biotic and abiotic degradation processes. Generally, higher temperatures increase the rate of microbial metabolism and chemical reactions, which can lead to faster degradation of organic pollutants. wikipedia.org However, the optimal temperature for the degradation of specific compounds can vary depending on the microorganisms involved.

Microorganisms: A diverse range of microorganisms, including bacteria and fungi, have been shown to degrade PCBs and their metabolites. nih.govtandfonline.com Aerobic bacteria can oxidize lower-chlorinated PCBs, while anaerobic bacteria can reductively dechlorinate highly chlorinated congeners. nih.gov Ligninolytic fungi are also capable of degrading OH-PCBs. nih.gov The presence and activity of these microbial communities are crucial for the natural attenuation of this compound in the environment.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 3,3',5,5'-tetrachlorobiphenyl |

| Polychlorinated Biphenyls (PCBs) |

| Aroclor |

Biotransformation and Biodegradation Pathways

The transformation of PCBs in the environment is a complex process involving both microbial and organismal metabolic pathways. These processes can lead to either detoxification or, in some cases, the formation of more toxic metabolites.

The microbial degradation of PCBs is a key process in their environmental remediation. Generally, the breakdown of PCBs by microorganisms occurs through two main pathways: aerobic and anaerobic degradation. wikipedia.org

Under aerobic conditions, bacteria can oxidatively metabolize less chlorinated PCBs. researchgate.net This process is often initiated by a dioxygenase enzyme, which introduces hydroxyl groups onto the biphenyl rings. wikipedia.org The resulting dihydroxylated intermediates can then undergo ring cleavage, leading to the breakdown of the PCB molecule. researchgate.net For more highly chlorinated PCBs, aerobic degradation is less effective. oup.com

Anaerobic degradation, on the other hand, involves reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. wikipedia.orgwikipedia.org This process is carried out by anaerobic bacteria that use PCBs as electron acceptors. wikipedia.org Reductive dechlorination is a crucial first step in the breakdown of highly chlorinated PCBs, as it can produce less chlorinated congeners that are then more susceptible to aerobic degradation. wikipedia.org The position of the chlorine atoms on the biphenyl rings can significantly influence the rate and extent of degradation. researchgate.net

It is important to note that while these are the established mechanisms for PCB degradation, the specific microbial pathways for this compound have not been extensively studied.

In various organisms, including fish, birds, and mammals, PCBs can be metabolized into hydroxylated polychlorinated biphenyls (OH-PCBs). nih.govca.gov This transformation is primarily mediated by the cytochrome P450 monooxygenase (CYP450) enzyme system. wikipedia.orgnih.gov The hydroxylation of PCBs can occur through two main pathways: the direct insertion of a hydroxyl group onto the aromatic ring or via the formation of an arene oxide intermediate. ca.gov

The formation of OH-PCBs is generally considered a detoxification pathway, as the addition of the hydroxyl group increases the polarity and water solubility of the compound, facilitating its excretion from the body. nih.gov However, some OH-PCBs have been shown to be more toxic than their parent compounds and can act as endocrine disruptors. nih.gov

Studies on the metabolism of a similar compound, 3,3',4,4'-tetrachlorobiphenyl (a PCB congener, not a biphenyldiol), in catfish have identified several hydroxylated metabolites, including 2-hydroxy-3,3',4,4'-tetrachlorobiphenyl, 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl, and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.gov The specific hydroxylated metabolites that may be formed from this compound in various organisms have yet to be fully characterized.

Table 1: Examples of Hydroxylated PCB Metabolites in Organisms (from related compounds)

| Parent Compound | Organism | Identified Hydroxylated Metabolites |

|---|---|---|

| 3,3',4,4'-tetrachlorobiphenyl | Catfish | 2-hydroxy-3,3',4,4'-tetrachlorobiphenyl |

| 3,3',4,4'-tetrachlorobiphenyl | Catfish | 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl |

| 3,3',4,4'-tetrachlorobiphenyl | Catfish | 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl |

This table is illustrative and based on data for other PCB compounds due to a lack of specific data for this compound.

A number of bacterial strains have been identified that are capable of degrading PCBs. These bacteria often possess the enzymatic machinery, such as biphenyl dioxygenase, necessary to initiate the breakdown of the biphenyl structure. nih.gov

Some of the bacterial genera known to be involved in aerobic PCB degradation include Burkholderia, Achromobacter, Comamonas, Ralstonia, Pseudomonas, Bacillus, and Alcaligenes. nih.gov For example, Pseudomonas strain LB400 has been shown to degrade a wide range of PCB congeners, including some with five or more chlorine atoms. oup.com Under anaerobic conditions, bacteria from the genera Dehalobacter, Dehalococcoides, and Desulfitobacterium are known to be proficient in the reductive dechlorination of PCBs. nih.gov

While these bacterial isolates have demonstrated the ability to degrade various PCBs, their specific efficacy in the biodegradation of this compound has not been reported.

Table 2: Bacterial Genera with PCB Degradation Capabilities

| Degradation Condition | Bacterial Genera |

|---|---|

| Aerobic | Burkholderia, Achromobacter, Comamonas, Ralstonia, Pseudomonas, Bacillus, Alcaligenes |

Aquatic organisms, like fish, possess enzymatic systems capable of metabolizing xenobiotics, including PCBs. The primary enzyme system involved in the initial phase of PCB biotransformation is the cytochrome P450 (P450) superfamily. nih.gov These enzymes catalyze the mono-oxygenation of PCBs, leading to the formation of PCB-epoxides or OH-PCBs. nih.gov

Following this initial hydroxylation, the metabolites can undergo further biotransformation through secondary pathways. For instance, PCB-epoxides can be converted to dihydrodiols by epoxide hydrolase or conjugated with glutathione by glutathione transferase. nih.gov OH-PCBs can form glucuronide or sulfate (B86663) conjugates, which are more readily excreted. nih.gov However, the efficiency of these conjugation pathways can be lower in fish compared to mammals, which may contribute to the retention of PCBs and their metabolites in fish tissues. nih.gov

While the general enzymatic pathways for PCB biotransformation in fish are understood, specific studies on the enzymatic biotransformation of this compound in zebrafish or other aquatic organisms are not currently available.

Ecological Impact Assessment Frameworks

The assessment of the ecological impact of persistent organic pollutants like this compound relies on robust environmental monitoring and surveillance strategies.

Effective monitoring and surveillance are crucial for understanding the distribution and concentration of PCBs and their derivatives in the environment. Due to their persistence, these compounds can be found in various environmental compartments, including water, sediment, and biota. nih.govnih.gov

Environmental monitoring of hydroxylated PCBs often involves the collection of samples from surface water, precipitation (rain and snow), and particulate organic matter. nih.gov Analysis is typically performed using advanced analytical techniques such as gas chromatography with high-resolution mass spectrometry (GC-HRMS) to accurately identify and quantify the different OH-PCB congeners. nih.gov

Recent studies have detected a wide range of OH-PCBs in the abiotic environment, indicating that they are prevalent environmental contaminants. nih.govacs.org The concentrations of OH-PCBs in surface waters have been found to be higher near urban areas and sewage treatment plants, suggesting these as potential sources. nih.gov Atmospheric deposition is also considered a significant pathway for the distribution of OH-PCBs to remote locations. nih.gov

Surveillance strategies for this compound would likely employ these established methods for other OH-PCBs, focusing on sensitive analytical detection in various environmental media to assess its presence, transport, and potential ecological risk.

Table 3: Overview of Environmental Monitoring for Hydroxylated PCBs

| Environmental Compartment | Analytical Technique | Key Findings |

|---|---|---|

| Surface Water | GC-HRMS | Concentrations range from pg/L to ng/L; higher near urban areas. |

| Precipitation (Rain/Snow) | GC-HRMS | Atmospheric deposition is a significant transport pathway. |

| Particulate Organic Matter | GC-HRMS | OH-PCBs can adsorb to particles in the water column. |

Comparative Environmental Behavior with Other Chlorinated Biphenyls

The environmental distribution, transport, and biotransformation of this compound are intrinsically linked to its chemical structure, which dictates its behavior relative to other polychlorinated biphenyls (PCBs). The fate of PCBs in the environment is not uniform; it is highly dependent on the number and position of chlorine atoms on the biphenyl rings, as well as the presence of other functional groups. nih.govnih.gov

Generally, the persistence and lipophilicity of PCBs increase with the degree of chlorination. nih.govnih.gov This leads to variations in their environmental partitioning, bioaccumulation potential, and susceptibility to degradation. Highly chlorinated PCBs tend to adsorb strongly to soil and sediments, are resistant to biodegradation, and bioaccumulate in the fatty tissues of organisms, leading to biomagnification through the food web. nih.govmdpi.com Conversely, less chlorinated congeners are generally more water-soluble, more volatile, and more amenable to biodegradation. nih.gov

This compound is a hydroxylated metabolite of the parent compound 3,3',5,5'-Tetrachlorobiphenyl (PCB 80). The presence of two hydroxyl (-OH) groups significantly alters its physicochemical properties and, consequently, its environmental behavior compared to its parent compound and other non-hydroxylated PCBs.

A comparative look at the properties of this compound and related chlorinated biphenyls reveals key differences that influence their environmental fate.

| Compound Name | Abbreviation / PCB No. | Molecular Formula | Molecular Weight (g/mol) | Number of Chlorine Atoms | Log Kow (XLogP3) |

|---|---|---|---|---|---|

| 3,3'-Dichlorobiphenyl | PCB 11 | C12H8Cl2 | 223.10 | 2 | 5.0 |

| 3,3',5,5'-Tetrachlorobiphenyl | PCB 80 | C12H6Cl4 | 291.99 | 4 | 6.1 |

| This compound | - | C12H6Cl4O2 | 323.99 | 4 | 5.4 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | PCB 169 | C12H4Cl6 | 360.88 | 6 | 7.4 |

Persistence and Biotransformation: Compared to highly chlorinated PCBs, such as hexachlorobiphenyls, this compound, with four chlorine atoms, would be expected to have intermediate persistence. However, the hydroxyl groups are critical. While the parent 3,3',5,5'-Tetrachlorobiphenyl is subject to microbial degradation, primarily through reductive dechlorination under anaerobic conditions, the hydroxylated form has different transformation pathways. nih.gov The presence of hydroxyl groups makes the molecule more polar and susceptible to Phase II metabolic reactions (conjugation) in organisms, which facilitates excretion and reduces its biological half-life compared to its non-hydroxylated parent congener. This increased potential for biotransformation suggests a lower persistence in biota than for PCBs with a similar degree of chlorination but lacking hydroxyl groups.

Environmental Transport and Partitioning: The partitioning behavior of chlorinated biphenyls between water, soil, and air is governed by their water solubility and lipophilicity, often estimated by the octanol-water partition coefficient (Kow). A higher Log Kow value indicates greater lipophilicity and a stronger tendency to sorb to organic matter in soil and sediment. nih.govnih.gov As shown in the table, 3,3',5,5'-Tetrachlorobiphenyl (PCB 80) has a Log Kow of 6.1, while the hydroxylated metabolite, this compound, has a lower value of 5.4. nih.govnih.gov This indicates that the diol is less lipophilic and more water-soluble than its parent compound. Consequently, it would be expected to be more mobile in aquatic environments and have a lower affinity for sediment and soil organic carbon compared to PCB 80 and more highly chlorinated congeners like PCB 169 (Log Kow 7.4). Its environmental transport behavior would be more similar to that of less chlorinated PCBs, such as dichlorobiphenyls. nau.edu

Bioaccumulation and Biomagnification: The potential for a chlorinated biphenyl to bioaccumulate is directly related to its lipophilicity and resistance to metabolic degradation. nih.gov The high lipophilicity of many PCB congeners is a primary reason for their accumulation in fatty tissues and subsequent biomagnification in food webs. mdpi.com The lower Log Kow of this compound, relative to its parent PCB, suggests a reduced potential for bioaccumulation. Furthermore, as a metabolite that is more readily conjugated and excreted, its residence time in an organism is shorter. Therefore, its capacity for biomagnification is significantly lower than that of persistent, non-hydroxylated PCBs with similar or higher degrees of chlorination.

Molecular Interactions and Biological Activities in Non Human Organisms

Endocrine System Interactions in Animal Models

As a member of the OH-PCB class of compounds, 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol is recognized as a potential endocrine-disrupting compound. nih.gov The endocrine-disrupting effects of PCBs and their metabolites are a significant area of toxicological research, with studies often revealing complex interactions with various hormonal pathways.

While direct studies on this compound are limited, research on related OH-PCBs indicates that these compounds can interfere with endocrine signaling. For instance, certain OH-PCBs have been shown to be potent inhibitors of thyroid hormone sulfation, a critical step in hormone regulation. nih.gov The structural characteristics of this compound, particularly the positioning of the chlorine atoms and hydroxyl groups, suggest a potential for similar interactions.

Furthermore, various environmental contaminants, including different classes of PCBs, are known to disrupt endocrine function in animal models, which can, in turn, affect neurological development and cognitive function. nih.gov The mechanisms of action often involve interference with hormone receptors, synthesis, and metabolism. nih.gov

The developmental and reproductive toxicity of PCBs has been documented in various animal models. For example, prenatal exposure to certain PCB congeners has been linked to altered developmental landmarks and reproductive capabilities in the offspring of rats. scienceopen.com Observed effects include changes in anogenital distance, delays in vaginal opening, and alterations in the weights of reproductive organs. scienceopen.com

While specific data for this compound is not available, the established reproductive and developmental effects of other PCBs underscore the potential for this compound to exert similar toxicities. The impact of endocrine disruptors on reproductive health is a significant concern, with evidence pointing to effects on both male and female reproductive physiology and behavior. scienceopen.com

The immunomodulatory potential of organochlorine compounds, including PCBs, has been investigated. Studies have shown that exposure to mixtures of PCBs can modulate lymphocyte proliferation in marine mammals and mice, suggesting an impact on adaptive immunity. nih.gov The complexity of these interactions is highlighted by the observation of both synergistic and antagonistic effects between different organochlorines. nih.gov Although direct evidence for this compound is lacking, the broader class of compounds to which it belongs has demonstrated the ability to influence immune responses.

Enzymatic Biotransformation and Metabolism Studies

The biotransformation of PCBs is a critical determinant of their biological activity and toxicity. Metabolism, often involving hydroxylation followed by conjugation reactions like sulfation, can either lead to detoxification or, in some cases, metabolic activation to more toxic compounds.

Sulfotransferases (SULTs) are a superfamily of enzymes that catalyze the sulfation of a wide range of substrates, including hormones, neurotransmitters, and xenobiotics. nih.gov Research on the interaction of OH-PCBs with rat SULTs has revealed important structure-activity relationships.

Notably, OH-PCBs possessing a 3,5-dichloro-4-hydroxy substitution pattern have been identified as the most potent inhibitors of rat sulfotransferase SULT1A1. nih.gov This structural motif is present in this compound, suggesting that it is likely a strong inhibitor of this particular sulfotransferase isozyme. The inhibition of SULT1A1 can have significant physiological consequences due to the role of this enzyme in the metabolism of various endogenous and exogenous compounds.

Studies with human SULT1A1 have also shown that various OH-PCBs can act as inhibitors. nih.gov While this compound was not specifically tested in these studies, the general trend of OH-PCBs inhibiting SULT1A1 activity is well-established.

Table 1: Substrate Specificity of Related Hydroxylated Polychlorinated Biphenyls with Sulfotransferases

| Compound Class | Enzyme | Activity |

| OH-PCBs with 3,5-dichloro-4-hydroxy substitution | Rat SULT1A1 | Potent Inhibitors |

| Various OH-PCBs | Human SULT1A1 | Inhibitors |

| Polychlorobiphenylols | Human SULT1B1 | Varied Inhibition |

This table is generated based on findings for structurally related compounds and indicates the likely activity profile for this compound.

The kinetic parameters of enzymatic reactions, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are crucial for understanding the efficiency of metabolic pathways. While specific kinetic data for the enzymatic biotransformation of this compound are not available in the reviewed literature, studies on the inhibition kinetics of related compounds provide some insights.

For instance, the inhibition of human SULT1A1 by 4'-OH-CB165, an OH-PCB with a different substitution pattern, was found to be a mixed noncompetitive-uncompetitive type of inhibition with specific Ki and Kies values. nih.gov The inhibition of thyroid hormone sulfation by 4-hydroxy-2',3,3',4',5-pentachlorobiphenyl in rat liver cytosol was determined to be competitive. nih.gov These findings suggest that the kinetics of interaction between OH-PCBs and SULTs can vary depending on the specific congener and the enzyme isoform. Further research is needed to determine the precise kinetic parameters for the metabolism and enzyme inhibition of this compound.

Identification of Metabolite Profiles in Biological Systems

The biotransformation of polychlorinated biphenyls (PCBs) is a complex process that significantly influences their toxicity and persistence in biological systems. researchgate.netnih.gov Metabolism of PCBs generally proceeds through two phases. Phase I metabolism, primarily mediated by the cytochrome P-450 (CYP) enzyme system, introduces hydroxyl groups onto the biphenyl (B1667301) structure, forming hydroxylated PCBs (OH-PCBs). researchgate.net Phase II metabolism involves the conjugation of these hydroxylated metabolites with endogenous molecules, such as sulfate (B86663) or glucuronic acid, to facilitate excretion. nih.gov

The compound this compound is itself a dihydroxylated metabolite of the parent congener 3,3',5,5'-tetrachlorobiphenyl. As a product of Phase I metabolism, it can undergo further biotransformation, primarily through Phase II conjugation reactions. Studies on various OH-PCBs have demonstrated that they are substrates for enzymes such as sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), leading to the formation of sulfated and glucuronidated conjugates, respectively. researchgate.netncats.io

For instance, studies on the related compound 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in rats have identified not only monohydroxylated and dihydroxylated metabolites but also their corresponding sulfate conjugates in tissues like the liver. biorxiv.org This indicates that sulfation is a relevant metabolic pathway for hydroxylated PCBs. biorxiv.org While specific metabolite profiles for this compound are not extensively detailed in the literature, the established metabolic pathways for other OH-PCBs suggest it would likely be a substrate for sulfation and glucuronidation.

The table below summarizes the general enzymatic transformations involved in PCB metabolism.

| Metabolic Phase | Reaction Type | Primary Enzymes Involved | Resulting Metabolites |

|---|---|---|---|

| Phase I | Hydroxylation | Cytochrome P-450 (CYP) System (e.g., CYP2B, CYP3A4) | Hydroxylated PCBs (OH-PCBs) |

| Phase II | Sulfation | Sulfotransferase (SULT) | PCB Sulfates |

| Phase II | Glucuronidation | UDP-glucuronosyl transferase (UGT) | PCB Glucuronides |

| Phase I (alternative) | Arene Oxide Formation | Cytochrome P-450 (CYP) System | Epoxides, Dihydrodiols |

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are crucial for understanding how a chemical's structure dictates its biological activity. creative-biostructure.commdpi.com These studies are particularly important for classes of compounds like PCBs and their metabolites, helping to predict their potential to interact with biological targets.

Molecular Structural Determinants of Biological Activity

The biological activity of this compound is determined by key features of its molecular structure. The arrangement of both the chlorine and hydroxyl substituents on the biphenyl framework dictates its physicochemical properties and its ability to bind to cellular receptors.

Hydroxyl Groups : The two hydroxyl groups at the 4 and 4' positions are critical for receptor binding, particularly to nuclear receptors like the estrogen receptor. These groups can act as hydrogen bond donors, mimicking the phenolic A-ring of endogenous hormones like estradiol (B170435). semanticscholar.org The presence and position of hydroxyl functions are known to be important determinants of estrogenicity in biphenyl derivatives. nih.gov

Chlorine Substitution : The chlorine atoms at the 3, 3', 5, and 5' positions significantly influence the molecule's activity. They increase its lipophilicity (hydrophobicity), which can enhance its partitioning into biological membranes and its affinity for hydrophobic binding pockets in receptors. semanticscholar.org Furthermore, the substitution pattern affects the rotational freedom around the bond connecting the two phenyl rings. The lack of ortho-chlorine substituents in this compound allows for a more planar or twisted conformation compared to ortho-substituted congeners, which are more conformationally restricted. psu.edu This conformational flexibility influences how well the molecule can fit into a specific receptor's binding site.

Computational Approaches for Predicting Bioactivity (e.g., CoMFA)

Computational methods like 3D-QSAR are used to build predictive models of biological activity. creative-biostructure.com Comparative Molecular Field Analysis (CoMFA) is one such technique that correlates the 3D steric (shape) and electrostatic (charge distribution) fields of a series of molecules with their known biological activities. nih.govresearchgate.net

A CoMFA study was conducted to examine the estrogen receptor binding affinities of various hydroxylated PCBs, including this compound. semanticscholar.org In this analysis, a training set of 14 molecules was used to generate a model. The model based on both steric and electrostatic fields showed a low degree of internal consistency and predictability, as indicated by a cross-validated correlation coefficient (q²) of 0.276. semanticscholar.org However, the non-cross-validated analysis yielded a statistically robust conventional correlation coefficient (r²) of 0.957. semanticscholar.org Interestingly, a model based on the steric field alone was found to be more predictive (q² = 0.345) than one combining steric and electrostatic fields. semanticscholar.org This suggests that the shape and size of the molecules are dominant factors in determining their binding affinity to the estrogen receptor. semanticscholar.orgresearchgate.net

The table below summarizes the statistical results from the CoMFA study.

| CoMFA Model Fields | Cross-Validated q² | Conventional r² | Standard Error of Prediction (SEP) | No. of Principal Components (PCs) |

|---|---|---|---|---|

| Steric & Electrostatic | 0.276 | 0.957 | 1.273 | 2 |

| Steric Only | 0.345 | 0.960 | 1.211 | 2 |

| Electrostatic Only | -0.058 | 0.835 | 1.614 | 3 |

q² (cross-validated r²): A measure of the internal predictive ability of the model. Higher values indicate better predictability. A negative value indicates the model has no predictive power. r²: A measure of the correlation between the predicted and actual activities for the training set. Values closer to 1 indicate a better fit. SEP: Standard Error of Prediction.

Comparison with Estradiol and Other Biphenyl Derivatives

The biological activity of this compound, particularly its estrogenic potential, is often evaluated by comparing its receptor binding affinity to that of the natural hormone estradiol and other related biphenyl compounds. The structural similarity between hydroxylated biphenyls and estradiol, specifically the presence of phenolic hydroxyl groups, underlies their ability to interact with the estrogen receptor. semanticscholar.org

In a QSAR study, the binding affinity is often expressed as pC50, which is the negative logarithm of the concentration required for 50% inhibition of estradiol binding. A higher pC50 value indicates stronger binding affinity. The study found that this compound has a significantly lower binding affinity for the estrogen receptor compared to estradiol. semanticscholar.org Its affinity is also lower than that of other less chlorinated biphenyldiols, such as 2-Chloro-4,4'-biphenyldiol. semanticscholar.org This suggests that the specific pattern of four chlorine atoms in the 3, 3', 5, and 5' positions diminishes its ability to bind effectively to the estrogen receptor relative to other analogues. semanticscholar.org

The following table presents comparative estrogen receptor binding affinities from the QSAR analysis.

| Compound | Binding Affinity (pC50) |

|---|---|

| Estradiol | 0.000 |

| Diethylstilbestrol | 0.398 |

| 2-Chloro-4,4'-biphenyldiol | -1.954 |

| This compound | -3.132 |

| 4'-Chloro-4-biphenylol | -3.398 |

Source: Waller, C. L., et al. (1995). Using Three-Dimensional Quantitative Structure-Activity Relationships to Examine Estrogen Receptor Binding Affinities of Polychlorinated Hydroxybiphenyls. semanticscholar.org

Future Research Directions and Research Needs

Development of Green Synthesis Methodologies

Current synthesis routes for chlorinated biphenols often rely on conventional methods that may involve harsh conditions or metal catalysts. The development of environmentally benign synthesis processes is a critical area for future research.

Biocatalytic Approaches: Exploration of enzymatic systems, such as laccases or peroxidases, for the regioselective hydroxylation of 3,3',5,5'-tetrachlorobiphenyl could offer a milder and more specific synthesis pathway. The biotransformation of related phenolic compounds has been demonstrated, suggesting the feasibility of this approach nih.gov.

Plant-Mediated Synthesis: Investigating the use of plant extracts as reducing and stabilizing agents presents a novel avenue for green synthesis. nih.gov Such methods are being explored for nanoparticles and could potentially be adapted for organic molecules, reducing the reliance on traditional chemical reagents. nih.gov

Alternative Solvents and Catalysts: Research should focus on replacing traditional organic solvents with greener alternatives like supercritical fluids or ionic liquids. Furthermore, developing non-heavy-metal-based catalysts could significantly reduce the environmental footprint of the synthesis process. Conventional methods for similar biphenols have utilized catalysts like platinum or palladium on carbon, which green methodologies aim to replace google.com.

Advanced Analytical Techniques for Trace-Level Detection

The detection of 3,3',5,5'-Tetrachloro-4,4'-biphenyldiol in complex environmental matrices at trace levels remains a significant analytical challenge. Future research is needed to develop more sensitive, rapid, and field-deployable analytical methods.

High-Resolution Mass Spectrometry (HRMS): While gas chromatography-mass spectrometry (GC-MS) is a standard and powerful tool for the analysis of chlorinated compounds, future work should increasingly employ HRMS to improve selectivity and achieve lower detection limits, which is crucial for toxicological studies nih.gov.

Novel Sample Preparation: The development of advanced sorbents for solid-phase extraction (SPE) could enhance the pre-concentration of the analyte from water, soil, or biological samples, improving recovery and reducing matrix interference.

Biosensor Technology: A frontier area of research is the development of biosensors (e.g., immunosensors or aptamer-based sensors) for the real-time, on-site detection of this compound. This would enable rapid screening and monitoring of environmental contamination.

In-depth Investigations of Biotransformation Pathways across Diverse Species

The biotransformation of this compound dictates its persistence, bioaccumulation, and toxicity. However, metabolic pathways can vary significantly among different organisms.

Comparative Metabolomics: In-depth studies are required to elucidate and compare the biotransformation pathways in a wide range of species, including microorganisms, plants, and vertebrates. Research on related compounds has shown that metabolic capabilities, such as hydroxylation, are highly species-specific nih.gov.

Enzyme Identification: A key research goal should be the identification and characterization of the specific enzymes, such as cytochrome P450 monooxygenases, responsible for its metabolism. Understanding these enzymes can help predict metabolic fates in other organisms.

Metabolite Toxicity: Future investigations must not only identify the metabolites but also assess their toxicological profiles. Biotransformation does not always result in detoxification and can sometimes produce metabolites with greater biological activity or toxicity.

Table 1: Proposed Future Research Focus for this compound

| Research Area | Objective | Key Methodologies | Anticipated Outcome |

|---|---|---|---|

| Green Synthesis | Develop eco-friendly production methods. | Biocatalysis, Plant-mediated synthesis, Green solvents. | Reduced environmental impact from chemical synthesis. |

| Analytical Techniques | Enhance detection sensitivity and speed. | High-Resolution Mass Spectrometry, Novel SPE sorbents, Biosensors. | Accurate trace-level quantification in environmental samples. |

| Biotransformation | Elucidate metabolic pathways in various organisms. | Comparative metabolomics, Enzyme characterization, Metabolite toxicity testing. | Comprehensive understanding of the compound's environmental fate. |

| Risk Assessment | Create predictive models for environmental risk. | QSAR, PBT Profiling, Integrated multi-compartment models. | Holistic risk evaluation of the parent compound and its metabolites. |

| Materials Science | Explore non-commercial, fundamental applications. | Polymer synthesis, Structure-property analysis, Thermal stability studies. | Discovery of new materials with unique properties. |

Integrated Environmental Risk Assessment Models

To accurately predict the environmental risk posed by this compound, integrated assessment models are necessary. These models should combine data on its fate, transport, and toxicity.

Quantitative Structure-Activity Relationship (QSAR) Models: Future work should focus on developing and validating QSAR models to predict the toxicity and environmental behavior of not only the parent compound but also its biotransformation products nih.govresearchgate.net. This in silico approach can help prioritize compounds for further empirical testing.

Persistence, Bioaccumulation, and Toxicity (PBT) Profiling: A systematic assessment using PBT profilers is needed to characterize the environmental risk profile researchgate.net. This requires integrating experimental data on degradation rates, partition coefficients, and chronic toxicity.

Multi-Compartment Fate Models: Research should aim to develop models that simulate the distribution and fate of the compound across different environmental compartments (air, water, soil, biota). Integrating these models with toxicity data will allow for a more holistic ecological risk assessment epa.gov.

Exploration of Novel Applications in Materials Science (excluding commercial product development focus)

The unique structure of this compound, featuring a rigid biphenyl (B1667301) core, reactive hydroxyl groups, and chlorine substituents, makes it an interesting candidate for fundamental research in materials science.

Monomer for High-Performance Polymers: The diol functionality allows it to be used as a monomer in polymerization reactions (e.g., to form polyesters or polycarbonates). Research could focus on synthesizing novel polymers and studying their fundamental properties, such as thermal stability, flame retardancy (conferred by the chlorine atoms), and mechanical strength.

Molecular Scaffolding: The tetrachlorinated biphenyl structure can serve as a rigid scaffold for building more complex molecules. Its use as a building block could be explored in supramolecular chemistry or in the synthesis of novel ligands for coordination chemistry.

Structure-Property Relationship Studies: This compound is an excellent model for investigating how halogen substitution patterns influence the solid-state properties of biphenyl systems, such as crystal packing, melting point, and electronic properties. Such fundamental knowledge is crucial for the rational design of new organic materials.

Q & A

Q. What analytical methods are recommended for quantifying 3,3',5,5'-tetrachloro-4,4'-biphenyldiol and its degradation products?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound and its dechlorination products. A typical protocol involves:

- Incubating the compound with reductive dehalogenase enzymes in Tris-HCl buffer (pH 7.6) containing titanium(III) citrate as an electron donor .

- Extracting reaction mixtures with dichloromethane and analyzing the organic phase via GC-MS using helium as the carrier gas in splitless mode.

- Monitoring ions at m/z 223, 322, and 324 for the parent compound . Purity validation (e.g., detecting impurities like trichloro-biphenyldiol) should be performed using calibrated standards and repeated injections to assess sensitivity drift .

Q. How can researchers assess the endocrine disruption potential of this compound?

Computational toxicity studies using molecular docking or density functional theory (DFT) are effective for predicting interactions with endocrine receptors. For experimental validation:

Q. What are the common reaction pathways for this compound in oxidative environments?

Under enzymatic oxidation (e.g., horseradish peroxidase or fungal laccase), dimerization occurs to form 3,3',5,5'-tetrachloro-4,4'-dihydroxybiphenyl. Key steps include:

- UV-visible spectroscopy to monitor reaction progress.

- GC-MS to confirm dimerization products via m/z 324 and 323.8 signals .

Advanced Research Questions

Q. How can enzyme kinetics be studied for reductive dehalogenation of this compound?

- Experimental design : Use purified reductive dehalogenase (e.g., from Desulfitobacterium chlororespirans) in assays containing titanium(III) citrate (20 µM) and Tris-HCl buffer (pH 7.6).

- Kinetic analysis : Fit data to the equation , where is the inhibition constant for competitive inhibitors .

- Enzyme characterization : Determine molecular mass via SDS-PAGE (12% gel) using Laemmli’s method and Coomassie Brilliant Blue staining .

Q. What computational approaches predict the toxicological interactions of this compound with metabolic enzymes?

- Perform molecular docking to simulate binding with sulfotransferases or cytochrome P450 isoforms.

- Use DFT to calculate electron affinity and molecular orbitals, identifying reactive sites for detoxification or bioactivation .

Q. How do impurities in this compound affect experimental reproducibility?

- Commercial batches may contain ~7% trichloro-biphenyldiol and trace dichloro derivatives.

- Mitigation strategies:

- Purify via column chromatography or recrystallization.

- Include impurity controls in enzyme assays to quantify interference .

Q. What methodologies identify substrate specificity of enzymes acting on this compound?

- Compare sulfation or dehalogenation rates across structurally similar compounds (e.g., pentachlorophenol, hydroxy-PCBs).

- Use inhibition assays with selective inhibitors (e.g., JF0064) to probe active-site interactions .

Q. How can biodegradation pathways be elucidated for this compound in environmental samples?

- Conduct anaerobic microcosm studies with soil or sediment inocula.

- Track dechlorination products (e.g., di-/trichloro derivatives) via time-course GC-MS and compare with abiotic controls .

Methodological Notes

- GC-MS Sensitivity : Regularly calibrate using a 100 µg/mL parent compound standard to account for sensitivity drift during long analytical runs .

- Enzyme Purity : Validate dehalogenase purity (>95%) via SDS-PAGE and activity assays against reference substrates .

- Computational Validation : Cross-check docking results with experimental IC₅₀ values to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.